REACTION_CXSMILES
|
[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH2:11][OH:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1.CS(C)=O.C(N(CC)CC)C.S(=O)(=O)=O.N1C=CC=CC=1>C(Cl)Cl>[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH:11]=[O:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1 |f:3.4|
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
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O1CCCC=2C1=CN=C(C2)CO
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Name
|
|
Quantity
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216 mL
|
Type
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reactant
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Smiles
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CS(=O)C
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Name
|
|
Quantity
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1.5 L
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
858 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
474 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)=O.N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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with stirring to a vessel
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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were slowly added to the mixture
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Type
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TEMPERATURE
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Details
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while maintaining the mixture temperature at ˜0 to 7° C
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Type
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STIRRING
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Details
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The mixture was stirred at ˜0 to 7° C. for ˜5 to 8 h
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Duration
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6.5 (± 1.5) h
|
Type
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CUSTOM
|
Details
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then quenched with aqueous 5 wt % NaHCO3 solution (3 L)
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Type
|
CUSTOM
|
Details
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to form a biphasic mixture
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with DCM (0.9 L)
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Type
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WASH
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Details
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The combined organic layers were washed with aqueous 5 wt % citric acid (3.0 L) and brine (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Name
|
|
Type
|
product
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Smiles
|
O1CCCC=2C1=CN=C(C2)C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |